2-Amino-3'-O-(2-methoxyethyl)adenosine
Overview
Description
2-Amino-3’-O-(2-methoxyethyl)adenosine is a highly potent adenosine receptor agonist . It finds extensive utility in biomedical research and demonstrates remarkable promise in combating diverse ailments . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Molecular Structure Analysis
The molecular formula of 2-Amino-3’-O-(2-methoxyethyl)adenosine is C13H20N6O5 . Its molecular weight is 340.34 . The IUPAC name is (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Amino-3’-O-(2-methoxyethyl)adenosine is 734.5±70.0°C . Its predicted density is 1.81±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Studies have reported methods for synthesizing 2-Amino-3'-O-(2-methoxyethyl)adenosine and its derivatives. For example, Sivets, Vepsäläinen, and Mikhailopulo (2005) describe the use of 1-Methanesulfonyloxy-2-methoxyethane for the alkylation of adenosine and 2-aminoadenosine, achieving significant yields (Sivets, Vepsäläinen, & Mikhailopulo, 2005).
- Improved Synthesis Approaches : Sivets (2007) conducted a study on alkylation of adenosine and 2-aminoadenosine, leading to an improved synthesis of 2′-O-MOE-purine derivatives (Sivets, 2007).
Biological and Pharmaceutical Applications
- Enzymatic Acylation Studies : Y. Simeó, J. Sinisterra, and A. Alcántara (2009) explored the enzymatic acylation of nucleosides, including 2′-O-(2-methoxyethyl)-5-methyl uridine, demonstrating significant regioselectivity and yields above 90% (Simeó, Sinisterra, & Alcántara, 2009).
- Adenosine Receptor Studies : Research by Luetjens et al. (2003) on 2-Amino-3-aroylthiophenes, which are structurally related to adenosine derivatives, revealed potential as agonist allosteric enhancers at adenosine receptors (Luetjens et al., 2003).
Nucleic Acid Studies and Fluorescence Probes
- 2-Aminopurine as a Fluorescent Probe : Jean and Hall (2001) investigated 2-Aminopurine, a fluorescent analog of guanosine and adenosine, for its ability to probe nucleic acid structure and dynamics (Jean & Hall, 2001).
- Structural and Dynamic Probing : Rachofsky, Osman, and Ross (2001) utilized 2-Aminopurine to probe the structure and dynamics of DNA, examining its fluorescence properties in various environments (Rachofsky, Osman, & Ross, 2001).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAPZJHEUMOFCW-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595816 | |
Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3'-O-(2-methoxyethyl)adenosine | |
CAS RN |
256224-02-9 | |
Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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